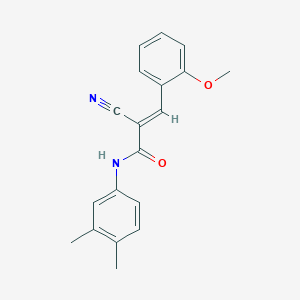

(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)acrylamide

Description

(2E)-2-Cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)acrylamide is a synthetic acrylamide derivative characterized by:

Properties

IUPAC Name |

(E)-2-cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-13-8-9-17(10-14(13)2)21-19(22)16(12-20)11-15-6-4-5-7-18(15)23-3/h4-11H,1-3H3,(H,21,22)/b16-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZNCRQCPBSAQW-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OC)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2OC)/C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)acrylamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including anti-inflammatory properties, molecular interactions, and synthesis pathways based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 306.36 g/mol. The compound features a cyano group, an acrylamide backbone, and two aromatic rings that contribute to its biological activity.

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of related compounds in the same class. For instance, a compound structurally similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. This was assessed through in vitro assays where concentrations ranging from 6.25 µM to 100 µM were used, showing a dose-dependent reduction in cytokine levels .

Table 1: Cytokine Inhibition by Related Compounds

| Compound | Concentration (µM) | IL-1β Inhibition (%) | TNFα Inhibition (%) |

|---|---|---|---|

| JMPR-01 (similar structure) | 25 | 45 | 40 |

| JMPR-01 | 50 | 60 | 55 |

| JMPR-01 | 100 | 75 | 70 |

The anti-edematogenic activity was also notable in vivo using models like CFA-induced paw edema, where doses of 100 mg/kg significantly reduced swelling similar to dexamethasone control .

Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound with various inflammatory mediators. Notably, strong interactions were observed with enzymes such as COX-2 and iNOS, indicating potential pathways through which the compound exerts its anti-inflammatory effects .

Case Studies

A case study published in a peer-reviewed journal demonstrated the effectiveness of similar compounds in reducing inflammation in animal models. The study utilized various dosages and assessed multiple inflammatory markers over time. The results indicated that modifications in the chemical structure could enhance biological activity while maintaining low toxicity profiles .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

Key Observations:

In XCT790, trifluoromethyl groups increase metabolic stability and receptor affinity .

Aryl Substituents :

- 3,4-Dimethylphenyl (target) may enhance lipophilicity, improving membrane permeability compared to 4-hydroxyphenyl in ACR-2 .

- 2-Methoxyphenyl (target) vs. 3,4,5-trimethoxyphenyl (Ev1): Reduced steric hindrance in the target compound could favor binding to compact active sites .

Antimicrobial derivatives (Ev3) with 7-hydroxycoumarin moieties show MIC = 4–6 µM, suggesting that methoxy/cyano groups in the target compound may confer similar potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.